N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-13-4-5-14(2)16(10-13)17(19)18(7-9-20-3)11-15-6-8-21-12-15/h4-6,8,10,12H,7,9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQVYNMVPQELQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N(CCOC)CC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylbenzoic acid, furan-3-ylmethanol, and 2-methoxyethylamine.
Activation of Benzoic Acid: The 2,5-dimethylbenzoic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl₂) under reflux conditions.
Amide Formation: The acyl chloride is then reacted with 2-methoxyethylamine to form the intermediate N-(2-methoxyethyl)-2,5-dimethylbenzamide.
Furan Substitution: Finally, the intermediate is reacted with furan-3-ylmethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems for reagent addition and product isolation would also be common to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, particularly at the positions ortho to the amide group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (BH₃-THF) complex.
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzylamine.
Substitution: Halogenated or nitrated derivatives of the benzamide.
Scientific Research Applications
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The furan ring and methoxyethyl group can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key Compounds for Comparison :
Fenfuram (2-methyl-N-phenyl-3-furancarboxamide) :
- Substituents: Phenyl group and methyl-furan carboxamide.
- Key Difference: Lacks the methoxyethyl group and dimethylbenzamide core of the target compound.
- Application: Fungicide.
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) :
- Substituents: Trifluoromethyl benzamide with an isopropoxy-phenyl group.
- Key Difference: Incorporates a trifluoromethyl group and isopropoxy chain instead of furan and methoxyethyl.
- Application: Systemic fungicide.
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide :
- Substituents: Hydroxy-dimethylethyl and 3-methylbenzamide.
- Key Difference: Hydroxyl and tertiary alcohol groups instead of furan and methoxyethyl.
- Application: Metal-catalyzed C–H bond functionalization (directing group).
Physicochemical Properties
Notes:
Biological Activity
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide is a compound of increasing interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound features a benzamide core with a furan ring and a methoxyethyl substituent. The synthesis typically involves:
- Starting Materials : 2,5-dimethylbenzoic acid, furan-3-ylmethanol, and 2-methoxyethylamine.
- Activation : Conversion of 2,5-dimethylbenzoic acid to its acyl chloride derivative using thionyl chloride.
- Amide Formation : Reaction of the acyl chloride with 2-methoxyethylamine to yield the final product.
This compound can be characterized by its unique functional groups that may influence its reactivity and biological interactions.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The furan ring enhances electron donation properties, potentially increasing binding affinity to biological targets. Its mechanism may include:
- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit DNA-dependent enzymes, suggesting that this compound may also exhibit such properties.
- Receptor Modulation : The compound could act as a ligand for various receptors, modulating their activity through allosteric or active site interactions.
Antitumor Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant antitumor properties. For instance:
- Cell Line Studies : Compounds were tested on human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D culture methods.
- IC50 Values : In vitro assays revealed promising results with IC50 values indicating effective cytotoxicity against tumor cells while maintaining lower toxicity towards normal cells.
The following table summarizes the IC50 values from relevant studies:
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | 2D |
| Compound A | HCC827 | 20.46 ± 8.63 | 3D |
| Compound B | NCI-H358 | 6.48 ± 0.11 | 2D |
| Compound B | HCC827 | 9.48 ± 1.15 | 3D |
Antimicrobial Activity
In addition to antitumor properties, certain studies have shown that compounds similar to this compound exhibit antimicrobial activity against various pathogens:
- Tested Organisms : E. coli and S. aureus were among the organisms tested.
- Results : Preliminary bioassays indicated effective inhibition of bacterial growth.
Case Studies
A notable study evaluated the biological activity of various furan derivatives including those structurally similar to this compound. The findings suggested that these compounds could serve as potential drug candidates due to their dual functionality in targeting both cancer cells and bacterial pathogens.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via multi-step reactions involving amidation and functional group coupling. Key steps include:
- Amidation : Reacting 2,5-dimethylbenzoyl chloride with furan-3-ylmethylamine and 2-methoxyethylamine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .
- Optimization : Control reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios to minimize side reactions. Purity is enhanced via column chromatography or recrystallization .
- Critical Parameters : Solvent choice (polar aprotic solvents improve yield) and catalyst selection (e.g., Pd-based catalysts for coupling reactions in related analogs) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substituent positions via H and C NMR (e.g., furan methyl protons at δ 2.1–2.5 ppm, methoxy groups at δ 3.3–3.5 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
- Chromatography : Use HPLC or TLC to assess purity (>95%) and detect impurities .
Q. What analytical techniques are used to characterize the compound’s physicochemical properties?
- Solubility : Assess in DMSO (common for biological assays) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy .
- Stability : Conduct accelerated degradation studies under varying pH (1–10) and temperature (4–40°C) to identify storage conditions .
Advanced Research Questions
Q. How do structural modifications in the benzamide or furan moieties influence biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Antifungal Activity : Substituting the benzamide 2,5-dimethyl group with arylthio groups (e.g., 2-chlorophenyl) enhances antifungal potency against Candida albicans (MIC reduced from 32 µg/mL to 8 µg/mL) .
- Furan Modifications : Replacing the furan-3-ylmethyl group with dibenzofuran analogs reduces solubility but improves metabolic stability .
- Experimental Design : Use parallel synthesis to generate analogs, followed by in vitro bioassays (e.g., microdilution for antifungal activity) .
Q. How can contradictions in biological activity data across studies be resolved?
- Case Study : Discrepancies in IC values for related compounds (e.g., 5–50 µM in kinase inhibition assays) may arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Structural Analog Confusion : Differentiate between N-(furan-3-ylmethyl) and N-(dibenzofuran) derivatives using crystallography or 2D-NMR .
- Resolution : Perform dose-response curves across multiple assays and validate with orthogonal methods (e.g., SPR for binding affinity) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- In Silico Methods :
- Molecular Docking : Use AutoDock Vina to model binding to fungal cytochrome P450 (CYP51), identifying key interactions (e.g., hydrogen bonds with methoxyethyl groups) .
- MD Simulations : Simulate ligand-protein stability over 100 ns to assess binding mode consistency .
- Validation : Cross-reference with mutagenesis studies (e.g., Ala-scanning of CYP51 active site) .
Q. What strategies mitigate metabolic instability in this compound during pharmacological studies?
- Metabolic Hotspots : The furan ring is prone to oxidation. Solutions include:
- Deuterium Exchange : Replace vulnerable protons with deuterium at the furan 4-position to slow CYP450-mediated degradation .
- Prodrug Design : Mask the methoxyethyl group as a phosphate ester to enhance plasma stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
